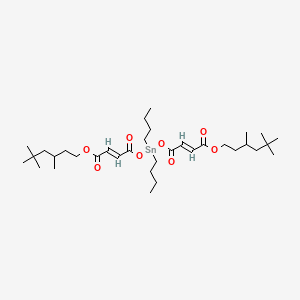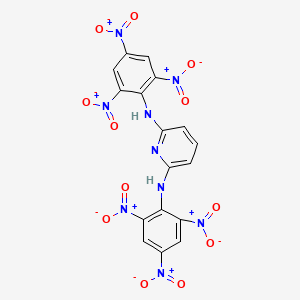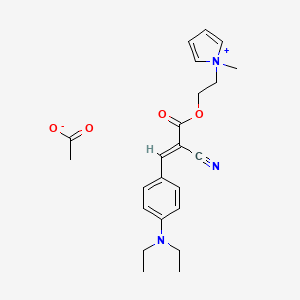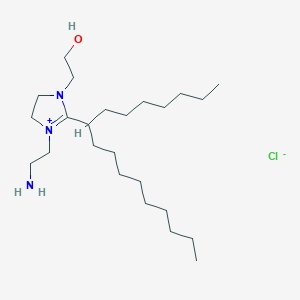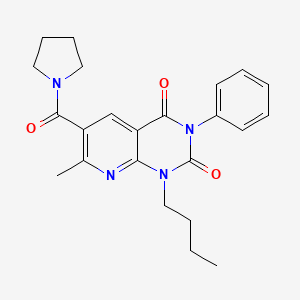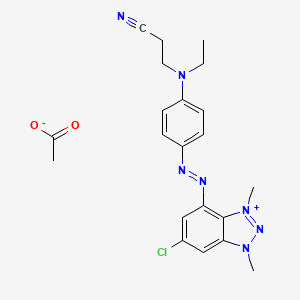
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate is an organic compound known for its vibrant orange crystalline form. This compound is a cationic dye, often used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate typically involves a multi-step chemical process. The general synthetic route includes:
Diazotization: The starting material, 4-((2-cyanoethyl)ethylamino)aniline, undergoes diazotization using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 6-chloro-1,3-dimethyl-1H-benzotriazole under controlled conditions to form the azo compound.
Quaternization: The resulting azo compound is quaternized using acetic acid to yield the final product.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness. The compound should be stored in a dry, cool place, away from light and heat sources to prevent degradation .
Analyse Chemischer Reaktionen
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, forming various substituted derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the manufacturing of colored materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate involves its interaction with various molecular targets. The compound’s cationic nature allows it to bind to negatively charged cellular components, leading to its use in staining and dyeing applications. The azo bond in the compound can undergo cleavage under specific conditions, releasing the constituent aromatic amines, which can interact with various biological pathways .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium acetate is unique due to its specific chemical structure and properties. Similar compounds include:
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate
These compounds share similar structural features but differ in their counterions, which can influence their solubility, stability, and reactivity .
Eigenschaften
CAS-Nummer |
97765-53-2 |
|---|---|
Molekularformel |
C21H24ClN7O2 |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;acetate |
InChI |
InChI=1S/C19H21ClN7.C2H4O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-2(3)4/h6-9,12-13H,4-5,11H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WGZNMCGCIBAOBC-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


